6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives .
Scientific Research Applications
6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethyl-2,3-dihydro-1H-indole: Lacks the fluorine atom, resulting in different biological activity and stability.
6-Fluoroindole: Similar fluorination but lacks the additional methyl groups, affecting its chemical properties and reactivity.
2,3-Dihydro-1H-indole: Basic indole structure without fluorine or methyl groups, leading to different applications and reactivity.
Uniqueness
6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole is unique due to the combination of fluorine and methyl groups, which enhances its biological activity, metabolic stability, and lipophilicity compared to other indole derivatives .
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
6-fluoro-3,3,5-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FN/c1-7-4-8-10(5-9(7)12)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3 |
InChI Key |
DWBQYKKURQIEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)NCC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.